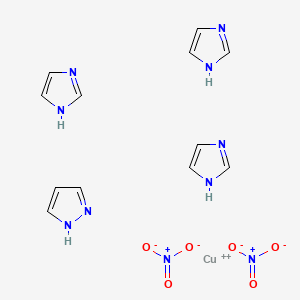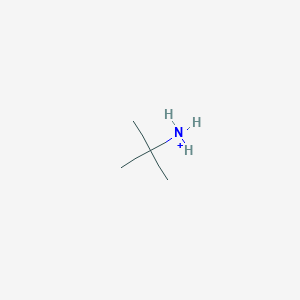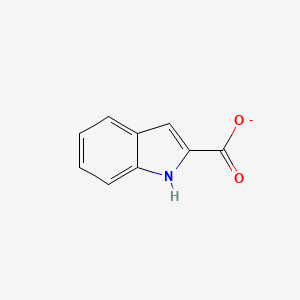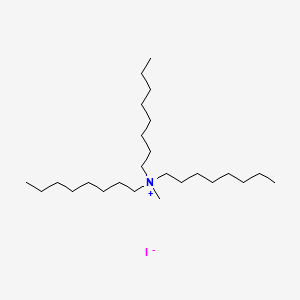
4-Biphenylylacetic acid methyl ester
Descripción general
Descripción
4-Biphenylylacetic acid methyl ester (4-BPAME) is a type of small molecule compound that has been widely used in scientific research due to its unique properties. 4-BPAME has a wide range of applications in chemical synthesis, drug delivery, and biochemistry. It has been found to be a useful tool in studying the mechanism of action of various drugs, as well as in understanding the biochemical and physiological effects of drugs on the human body.
Aplicaciones Científicas De Investigación
1. Drug Release and Absorption Enhancement
A study by Ventura et al. (2003) focused on enhancing the site-specific release and absorption of 4-Biphenylylacetic acid (BPAA). By conjugating BPAA with 2,6-di-O-methyl-beta-Cyclodextrin, they aimed to improve its solubility and absorption, particularly targeting drug delivery to the colon. Their research found that this conjugate showed a rapid release at acidic pH and increased absorption in in vitro studies, indicating potential for improved drug formulations (Ventura et al., 2003).
2. Enzyme Inhibition Studies
Research by McCague et al. (1990) explored the inhibitory effects of various esters, including 4-pyridylacetic acid esters, on human placental aromatase and rat testicular 17 alpha-hydroxylase/C17-20lyase. These esters showed significant inhibitory activity, indicating potential applications in treating hormone-dependent cancers (McCague et al., 1990).
3. Production of D-Phenylglycine
A study by Bossi et al. (1998) utilized Penicillin G acylase for producing D-phenylglycine from racemic mixtures. In this process, they employed the ester methyl-4-hydroxyphenyl acetate, indicating the use of similar esters in pharmaceutical production processes (Bossi et al., 1998).
4. Discovery of New Phenol Derivatives
Research by Mei et al. (2020) identified new phenol derivatives, including 3-chloro-5-hydroxy-4-methoxyphenylacetic acid methyl ester, from the mangrove-derived fungus Eupenicillium sp. HJ002. This discovery contributes to the understanding of natural products and their potential applications (Mei et al., 2020).
5. Peptide Synthesis
Stewart (1982) described the use of 4-picolyl ester of 4-hydroxy-3-nitrophenylacetic acid in peptide synthesis. This research highlights the application of esters in facilitating peptide bond formation, an essential process in the synthesis of proteins and peptides (Stewart, 1982).
Mecanismo De Acción
Target of Action
It is known that esters, in general, can interact with a variety of biological targets, including enzymes and receptors, depending on their structure and functional groups .
Mode of Action
The mode of action of 4-Biphenylylacetic acid methyl ester is likely to involve its conversion into other active metabolites. As an ester, it can undergo hydrolysis, a reaction catalyzed by esterases present in the body, to produce 4-Biphenylylacetic acid and methanol . The resulting 4-Biphenylylacetic acid may then interact with its targets to exert its effects.
Biochemical Pathways
For instance, they can undergo hydrolysis, oxidation, reduction, and various types of substitution reactions . These reactions can lead to changes in cellular processes and pathways, depending on the specific targets and metabolites involved.
Pharmacokinetics
As an ester, it is likely to be well-absorbed due to its lipophilic nature . Following absorption, it may be distributed throughout the body, where it can be metabolized, primarily via hydrolysis, to produce 4-Biphenylylacetic acid and methanol . These metabolites can then be further metabolized or excreted.
Result of Action
The molecular and cellular effects of this compound are likely to depend on its metabolism to 4-Biphenylylacetic acid and the subsequent interactions of this metabolite with its targets. These effects can include changes in enzyme activity, alterations in signal transduction pathways, and modifications of cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and rate of hydrolysis . Additionally, individual factors, such as the person’s age, health status, and genetic makeup, can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its overall action and efficacy.
Safety and Hazards
Direcciones Futuras
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there could be future research and development opportunities in this area .
Propiedades
IUPAC Name |
methyl 2-(4-phenylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIBJRZQDFBVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208524 | |
| Record name | 4-Biphenylylacetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59793-29-2 | |
| Record name | 4-Biphenylylacetic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059793292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylylacetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)

![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)





![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B1230496.png)

![N,N,4-trimethyl-2-[[(5-methyl-2-furanyl)-oxomethyl]amino]-5-thiazolecarboxamide](/img/structure/B1230499.png)

